![molecular formula C18H25N B2628858 [5-(1-Adamantyl)-2-ethylphenyl]amine CAS No. 696621-80-4](/img/structure/B2628858.png)
[5-(1-Adamantyl)-2-ethylphenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(1-Adamantyl)-2-ethylphenyl]amine” is a product used for proteomics research . It has a molecular weight of 255.40 and a molecular formula of C18H25N .
Synthesis Analysis
The synthesis of adamantane derivatives like “[5-(1-Adamantyl)-2-ethylphenyl]amine” often involves reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles . Amination of 4-nitrosophenol was carried out by treating with a double excess of amines in pyridine at 20°C .
Molecular Structure Analysis
The molecular structure of “[5-(1-Adamantyl)-2-ethylphenyl]amine” can be represented by the SMILES notation: CCC1=C (C=C (C=C1)C23CC4CC (C2)CC (C4)C3)N .
Chemical Reactions Analysis
Adamantane derivatives like “[5-(1-Adamantyl)-2-ethylphenyl]amine” are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
“[5-(1-Adamantyl)-2-ethylphenyl]amine” has a molecular weight of 255.40 and a molecular formula of C18H25N . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
- [5-(1-Adamantyl)-2-ethylphenyl]amine serves as a versatile building block for organic synthesis. Its reactivity allows for the creation of novel functionalized adamantane derivatives. Researchers have used it to synthesize adamantyl ureas by reacting with isocyanates in the presence of triethylamine .
- The adamantane moiety finds applications in drug delivery systems. Researchers have incorporated adamantane derivatives into liposomes, cyclodextrins, and dendrimers. These systems enhance drug stability, solubility, and targeted delivery .
- Researchers have investigated its use as a linker in semiconductor nanowires, connecting different components in electronic devices .
- Crystallographic studies of adamantane-substituted amines provide insights into steric strain and out-of-planarity of amide bonds. For instance, crowded amides exhibit specific structural features due to the bulky adamantane group .
- The high reactivity of double-bonded adamantane derivatives allows for their utilization in polymerization reactions. Researchers have explored their role in creating higher diamond-like bulky polymers (diamondoids) and other advanced materials .
Organic Synthesis and Functionalization
Drug Delivery Systems
Materials Science and Nanotechnology
Steric Effects and Structural Insights
Polymer Chemistry and Nanodiamonds
Mechanism of Action
Future Directions
The future directions for “[5-(1-Adamantyl)-2-ethylphenyl]amine” and similar adamantane derivatives involve their potential applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Their unique structural, biological, and stimulus-responsive properties make them promising candidates for future research .
properties
IUPAC Name |
5-(1-adamantyl)-2-ethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-2-15-3-4-16(8-17(15)19)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNXNFOOKXUKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1-Adamantyl)-2-ethylphenyl]amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.